Cas no 133604-67-8 (2-1-(4-fluorophenyl)-N-methylformamidoacetic acid)
2-1-(4-fluorophenyl)-N-methylformamidoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-Fluorobenzoyl)-methylamino]acetic acid
- 2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid
- Glycine, N-(4-fluorobenzoyl)-N-methyl-
- 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid
-
- Inchi: 1S/C10H10FNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14)
- InChI Key: YSKWGOCVDOEFKF-UHFFFAOYSA-N
- SMILES: C(O)(=O)CN(C(=O)C1=CC=C(F)C=C1)C
Experimental Properties
- Density: 1.319±0.06 g/cm3(Predicted)
- Boiling Point: 407.9±30.0 °C(Predicted)
- pka: 3.41±0.10(Predicted)
2-1-(4-fluorophenyl)-N-methylformamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589370-50mg |
2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid |
133604-67-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589370-100mg |
2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid |
133604-67-8 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589370-500mg |
2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid |
133604-67-8 | 500mg |
$ 295.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-50mg |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 50mg |
¥1328.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-100mg |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 100mg |
¥2116.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-250mg |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 250mg |
¥3240.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-500mg |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 500mg |
¥4399.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-1g |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 1g |
¥6067.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-2.5g |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 2.5g |
¥11138.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321812-5g |
2-[1-(4-fluorophenyl)-n-methylformamido]acetic acid |
133604-67-8 | 95% | 5g |
¥18954.00 | 2024-08-09 |
2-1-(4-fluorophenyl)-N-methylformamidoacetic acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid
Introduction to 2-1-(4-fluorophenyl)-N-methylformamidoacetic Acid (CAS No. 133604-67-8)
2-1-(4-fluorophenyl)-N-methylformamidoacetic acid (CAS No. 133604-67-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of amides and incorporates a fluorine substituent at the para position of the phenyl ring, which is known to enhance its metabolic stability and binding affinity to biological targets. The presence of a methyl formamido group further contributes to its reactivity and functional versatility, making it a valuable scaffold for drug discovery and molecular pharmacology studies.
The chemical structure of 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid consists of a benzene ring substituted with a fluorine atom at the 4-position, linked to an N-methylformamido moiety, which in turn is connected to an acetic acid side chain. This arrangement imparts specific electronic and steric properties that influence its interactions with enzymes, receptors, and other biomolecules. The fluorine atom, in particular, is a well-known pharmacophore that can modulate the lipophilicity and metabolic pathways of molecules, often enhancing their bioavailability and therapeutic efficacy.
In recent years, 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid has been extensively studied for its potential applications in medicinal chemistry. Its structural motif has been explored as a precursor in the synthesis of novel inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and pain signaling, such as cyclooxygenases (COX) and lipoxygenases (LOX). The fluorine-substituted phenyl ring enhances the binding affinity of these derivatives to their respective targets, leading to improved pharmacological profiles.
Moreover, the N-methylformamido group in 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid serves as a versatile handle for further chemical modifications. This functionality allows for the introduction of additional substituents or linkers, enabling the design of complex molecules with tailored biological activities. Researchers have utilized this compound as a building block in the development of small-molecule probes for imaging studies and as a component in libraries for high-throughput screening (HTS) campaigns. The ability to modify this scaffold has led to the discovery of several lead compounds with potential therapeutic applications.
One notable area where 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid has made significant contributions is in the field of oncology. Fluorinated aromatic compounds are increasingly recognized for their role in developing anticancer agents due to their ability to interfere with key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated that derivatives of this compound can modulate the activity of kinases and other enzymes critical for cancer cell proliferation. The fluorine atom, when incorporated into these molecules, enhances their stability against metabolic degradation and improves their interaction with target proteins.
The synthesis of 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production, ensuring that researchers have access to sufficient quantities of the compound for experimental studies.
Recent advancements in computational chemistry have also facilitated the study of 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid by enabling virtual screening and molecular dynamics simulations. These tools allow researchers to predict binding affinities, optimize molecular structures, and explore potential drug candidates without extensive experimental work. By integrating experimental data with computational models, scientists can accelerate the drug discovery process and identify promising leads more efficiently.
The biological activity of 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid has been further investigated through preclinical studies involving cell-based assays and animal models. These experiments have provided insights into its mechanism of action and potential therapeutic benefits. For example, studies have shown that certain derivatives can inhibit inflammatory responses by modulating cytokine production and reducing oxidative stress. Such findings highlight the compound's potential as a lead molecule for developing novel therapeutics targeting chronic inflammatory diseases.
In conclusion, 2-1-(4-fluorophenyl)-N-methylformamidoacetic acid (CAS No. 133604-67-8) represents a significant advancement in pharmaceutical research due to its unique structural features and versatile applications. Its incorporation into drug candidates has led to promising results in various therapeutic areas, including oncology, inflammation, and pain management. As research continues to uncover new biological functions and synthetic methodologies, this compound is expected to play an increasingly important role in the development of next-generation pharmaceuticals.
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